molecular formula C84H138N6O62 B122385 Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc CAS No. 145211-77-4

Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc

Cat. No. B122385
M. Wt: 2224 g/mol
InChI Key: RDUPXSKIKTZZLY-IQVICBSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc is a complex carbohydrate structure that is found on the surface of cells in many organisms. This structure plays an important role in various biological processes, including cell signaling and immune system recognition.

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • The complex structure of the oligosaccharide has been synthesized and analyzed for understanding glycoprotein structures. For instance, Unverzagt (1997) conducted chemoenzymatic synthesis of a sialylated diantennary N-glycan linked to asparagine, demonstrating a method to obtain a complex type undecasaccharide N-glycan (Unverzagt, 1997).
  • NMR analysis has been used extensively to characterize the structure of similar sialylated and fucosylated oligosaccharides, as highlighted by Bailey et al. (1997), who analyzed oligosaccharides from human infant feces (Bailey et al., 1997).

Kinetics and Enzyme Specificity Studies

  • Studies like those by Wlasichuk et al. (1993) have explored the kinetic parameters and specificities of enzymes like sialyltransferase, which play a crucial role in the biosynthesis of such complex oligosaccharides (Wlasichuk et al., 1993).
  • Räbinä et al. (1997) conducted studies on the enzymatic synthesis of sialylated and fucosylated polylactosamines, shedding light on the biosynthesis pathways leading to polyfucosylated selectin ligands (Räbinä et al., 1997).

Biochemical Applications and Molecular Modeling

  • Nishimura et al. (1994) demonstrated the preparation of glycoconjugate polymers having sialyloligosaccharides, illustrating applications in biochemistry and materials science (Nishimura et al., 1994).
  • Molecular modeling, as studied by Kirilin and Svedas (2018), provides insights into the conformational variety of oligosaccharide substrates of neuraminidases from pathogens, crucial for understanding pathogen-host interactions (Kirilin & Svedas, 2018).

Milk Oligosaccharides and Pathogen Studies

  • The structure of sialyl oligosaccharides in milk, as analyzed by Urashima et al. (2004), reveals their importance in mammalian biology and potential applications in nutrition and health (Urashima et al., 2004).
  • Research like that by Van Calsteren et al. (2010) on Streptococcus suis capsular polysaccharides, which include similar structures, is vital for understanding bacterial pathogenesis and vaccine development (Van Calsteren et al., 2010).

properties

CAS RN

145211-77-4

Product Name

Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc

Molecular Formula

C84H138N6O62

Molecular Weight

2224 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C84H138N6O62/c1-20(101)85-39-26(107)7-83(81(128)129,149-65(39)45(111)28(109)9-91)151-68-49(115)32(13-95)134-77(59(68)125)144-63-36(17-99)139-74(43(54(63)120)89-24(5)105)147-70-56(122)47(113)30(11-93)136-79(70)132-19-38-51(117)67(58(124)76(141-38)143-62-35(16-98)138-73(42(53(62)119)88-23(4)104)142-61-34(15-97)133-72(127)41(52(61)118)87-22(3)103)146-80-71(57(123)48(114)31(12-94)137-80)148-75-44(90-25(6)106)55(121)64(37(18-100)140-75)145-78-60(126)69(50(116)33(14-96)135-78)152-84(82(130)131)8-27(108)40(86-21(2)102)66(150-84)46(112)29(110)10-92/h26-80,91-100,107-127H,7-19H2,1-6H3,(H,85,101)(H,86,102)(H,87,103)(H,88,104)(H,89,105)(H,90,106)(H,128,129)(H,130,131)/t26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64+,65+,66+,67-,68-,69-,70-,71-,72?,73-,74-,75-,76-,77-,78-,79-,80+,83-,84-/m0/s1

InChI Key

RDUPXSKIKTZZLY-IQVICBSZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)NC(=O)C)O)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O

physical_description

Solid

Origin of Product

United States

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